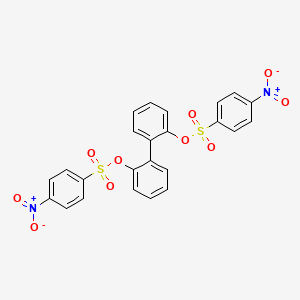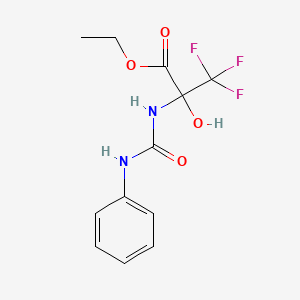
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodophenyl group at position 1, two methyl groups at positions 3 and 5, and a nitrophenyl group at position 4. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone. For example, 4-iodophenylhydrazine can react with 3,5-dimethyl-1-phenyl-1,3-diketone to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of alternative reagents, catalysts, and reaction conditions to improve efficiency and scalability.
Análisis De Reacciones Químicas
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation of the methyl groups results in carboxylic acids.
Aplicaciones Científicas De Investigación
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new compounds with potential biological activity.
Biology: The compound can be used in studies investigating the biological activity of pyrazole derivatives. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine: Due to its potential biological activity, the compound may be explored for its therapeutic properties. It could be investigated for its anticancer, antimicrobial, or anti-inflammatory effects.
Industry: The compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group suggests potential for redox activity, which could lead to the generation of reactive oxygen species and subsequent biological effects. The iodophenyl group may facilitate binding to specific proteins or receptors, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:
1-Phenyl-3,5-dimethyl-4-(3-nitrophenyl)pyrazole: Lacks the iodophenyl group, which may result in different chemical reactivity and biological activity.
1-(4-Bromophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole: The bromine atom may impart different electronic and steric effects compared to iodine, influencing the compound’s properties.
1-(4-Chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole: Similar to the bromine derivative, the chlorine atom affects the compound’s reactivity and biological activity differently.
The presence of the iodophenyl group in this compound makes it unique, as iodine is larger and more polarizable than bromine or chlorine, potentially leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H14IN3O2 |
|---|---|
Peso molecular |
419.22 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C17H14IN3O2/c1-11-17(13-4-3-5-16(10-13)21(22)23)12(2)20(19-11)15-8-6-14(18)7-9-15/h3-10H,1-2H3 |
Clave InChI |
MCPQJRPURIWOTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=C(C=C2)I)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12465586.png)
![2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide](/img/structure/B12465597.png)

![4-(benzyloxy)phenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12465610.png)


![1-(2,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465620.png)

![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12465639.png)
![4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12465640.png)


![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12465672.png)
![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12465676.png)
